![molecular formula C21H22N8 B6430962 6-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile CAS No. 2201700-88-9](/img/structure/B6430962.png)
6-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile
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Description
The compound is a complex organic molecule that contains several different functional groups, including a pyrazole ring, a pyrimidine ring, a pyrrole ring, and a nitrile group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The 3D structure would depend on factors like the arrangement of these groups and the presence of any chiral centers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitrile group could affect its polarity, while the presence of multiple rings could affect its stability and reactivity .Mechanism of Action
Target of Action
The primary target of this compound is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). In particular, αvβ6 integrin is known to play a crucial role in cell adhesion and signal transduction .
Mode of Action
The compound interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This interaction is characterized by a long dissociation half-life of 7 hours , indicating a strong and stable bond between the compound and its target.
Pharmacokinetics
The compound has been found to have very high solubility in saline at pH 7 (>71 mg/mL), suggesting good bioavailability . Its pharmacokinetic properties are commensurate with inhaled dosing by nebulization , indicating that it can be effectively delivered to the body through inhalation.
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the compound’s extraction performance and selectivity for trivalent actinide cations over lanthanides was found to be influenced by the pH of the environment .
Future Directions
properties
IUPAC Name |
6-[5-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8/c1-14-5-15(2)29(26-14)21-6-20(24-13-25-21)28-11-17-9-27(10-18(17)12-28)19-4-3-16(7-22)8-23-19/h3-6,8,13,17-18H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRNELRUXLDLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC4CN(CC4C3)C5=NC=C(C=C5)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile |
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